molecular formula C13H10F5NO B2451366 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane CAS No. 2137671-72-6

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane

Cat. No.: B2451366
CAS No.: 2137671-72-6
M. Wt: 291.221
InChI Key: JMJJQODYVBEELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[310]hexane is a complex organic compound known for its unique bicyclic structure and the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a bicyclic amine with a trifluoromethyl benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The bicyclic structure provides rigidity, which helps in maintaining the compound’s conformation and improving its selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane lies in its combination of a rigid bicyclic structure and multiple fluorine atoms. This combination imparts unique chemical properties, such as high stability and specific reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJJQODYVBEELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.